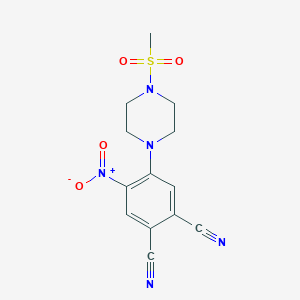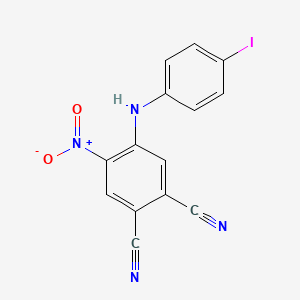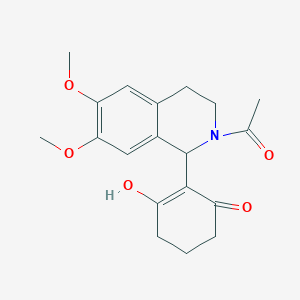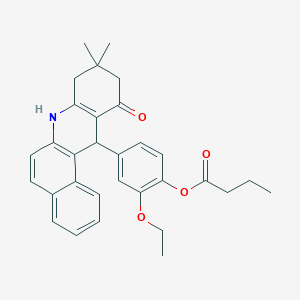
4-(3-Bromo-4-methylanilino)-4-oxo-2-(1-phenylethyl)butanoic acid
Vue d'ensemble
Description
4-(3-Bromo-4-methylanilino)-4-oxo-2-(1-phenylethyl)butanoic acid is a complex organic compound with a unique structure that includes a brominated aromatic ring, an amino group, a ketone, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-methylanilino)-4-oxo-2-(1-phenylethyl)butanoic acid typically involves multiple steps, including the formation of the brominated aromatic ring, the introduction of the amino group, and the construction of the butanoic acid backbone. One common synthetic route involves the following steps:
Bromination: The starting material, 4-methylphenylamine, is brominated using bromine in the presence of a catalyst to yield 3-bromo-4-methylphenylamine.
Amidation: The brominated amine is then reacted with an appropriate acid chloride to form the corresponding amide.
Ketone Formation: The amide is subjected to oxidation conditions to introduce the ketone functionality.
Butanoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromo-4-methylanilino)-4-oxo-2-(1-phenylethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone and aromatic ring can be reduced under appropriate conditions to yield alcohols or reduced aromatic compounds.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or reduced aromatic compounds.
Applications De Recherche Scientifique
4-(3-Bromo-4-methylanilino)-4-oxo-2-(1-phenylethyl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-4-methylanilino)-4-oxo-2-(1-phenylethyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and amino group can form specific interactions with target proteins, influencing their activity and function. The ketone and butanoic acid moieties may also play a role in the compound’s overall biological activity by participating in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-3-methylphenylacetic acid: Similar in structure but lacks the amino and ketone functionalities.
4-bromo-3-methylbenzamide: Contains the brominated aromatic ring and amide group but lacks the butanoic acid moiety.
4-bromo-3-methylphenylalanine: An amino acid derivative with a similar aromatic ring but different functional groups.
Uniqueness
4-(3-Bromo-4-methylanilino)-4-oxo-2-(1-phenylethyl)butanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
4-(3-bromo-4-methylanilino)-4-oxo-2-(1-phenylethyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-12-8-9-15(10-17(12)20)21-18(22)11-16(19(23)24)13(2)14-6-4-3-5-7-14/h3-10,13,16H,11H2,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJSFJIQHVKZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(C)C2=CC=CC=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile](/img/structure/B4310624.png)
![4-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-CYANO-5-NITROPHENYL CYANIDE](/img/structure/B4310625.png)
![Ethyl 5-{[(4,5-dicyano-2-nitrophenyl)amino]methyl}furan-2-carboxylate](/img/structure/B4310639.png)

![2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE](/img/structure/B4310659.png)

![4-BROMO-1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-5-METHYL-1H-INDOLE-2,3-DIONE](/img/structure/B4310665.png)
![ETHYL 1-(3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-3-OXOPROPYL)-4-PHENYL-4-PIPERIDINECARBOXYLATE](/img/structure/B4310674.png)
![2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE](/img/structure/B4310681.png)
![2-{[(4-chlorophenyl)amino]methyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B4310689.png)
![1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE](/img/structure/B4310700.png)


